Product packaging for Tetrabromophenolphthalein ethyl ester(Cat. No.:CAS No. 1176-74-5)

Tetrabromophenolphthalein ethyl ester

Cat. No.: B073270
CAS No.: 1176-74-5
M. Wt: 662 g/mol
InChI Key: SQFXATUXPUCFFO-UHFFFAOYSA-N
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Description

Tetrabromophenolphthalein ethyl ester is a highly sensitive chromogenic substrate widely employed in biochemical research for the detection and quantification of esterase activity. This compound functions as a pro-dye; it is initially colorless but undergoes a dramatic color transition to an intense blue-purple upon enzymatic hydrolysis by nonspecific esterases. The reaction mechanism involves the cleavage of the ethyl ester bond by esterases, which liberates the tetrabromophenolphthalein anion, a pH indicator that is deeply colored in its basic form. This property makes it an invaluable tool for in-gel zymography to visualize and characterize esterase isozymes, as well as for developing spectrophotometric and histochemical assays to monitor enzyme kinetics or localize enzymatic activity in tissue sections and cell cultures. Its high sensitivity and clear visual endpoint are particularly beneficial in applications such as cytotoxicity assays, studies of liver function and drug metabolism, and the detection of bacterial contamination. Researchers value this reagent for its reliability in providing a direct, quantifiable measure of esterase function, a key biomarker in numerous physiological and pathological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14Br4O4 B073270 Tetrabromophenolphthalein ethyl ester CAS No. 1176-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate
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InChI

InChI=1S/C22H14Br4O4/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12/h3-10,27H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SQFXATUXPUCFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
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Molecular Formula

C22H14Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

62637-91-6 (potassium salt)
Record name Bromophthalein Magenta E
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DSSTOX Substance ID

DTXSID5044520
Record name Tetrabromophenolphthalein ethyl ester
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Molecular Weight

662.0 g/mol
Source PubChem
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Color/Form

Yellow crystals from benzene

CAS No.

1176-74-5
Record name Tetrabromophenolphthalein ethyl ester
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Record name Tetrabromophenolphthalein ethyl ester
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Record name Benzoic acid, 2-[(3,5-dibromo-4-hydroxyphenyl)(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]-, ethyl ester
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Record name Tetrabromophenolphthalein ethyl ester
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Record name Ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzoate
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Record name TETRABROMOPHENOLPHTHALEIN ETHYL ESTER
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Melting Point

210 °C
Record name Bromophthalein Magenta E
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Synthetic Methodologies and Derivatization Strategies for Tetrabromophenolphthalein Ethyl Ester

Established Synthetic Pathways for Tetrabromophenolphthalein (B75775) Ethyl Ester

The synthesis of tetrabromophenolphthalein ethyl ester is a multi-step process that has been refined over time to improve efficiency and yield.

Multi-Step Esterification and Salt Formation Processes

A foundational method for synthesizing this compound involves a four-stage process that begins with phenolphthalein (B1677637). The initial step is the reduction of phenolphthalein to phenolphthalin (B1214455). This is followed by the esterification of phenolphthalin with ethanol (B145695) to form phenolphthalin ethyl ester. The subsequent step is the bromination of the ester, which introduces four bromine atoms onto the aromatic rings, yielding tetrabromophenolphthalin ethyl ester. The final stage involves oxidation to produce this compound, which can then be treated with a base like potassium hydroxide (B78521) to form its corresponding salt.

A notable synthesis route involves the following key transformations:

Reduction of Phenolphthalein: Phenolphthalein is reduced using zinc dust in an aqueous sodium hydroxide solution under reflux conditions to produce phenolphthalin.

Esterification: The resulting phenolphthalin is then treated with dry hydrogen chloride gas in ethanol.

Bromination: The phenolphthalin ethyl ester undergoes bromination using elemental bromine in cold ethanol.

Oxidation and Salt Formation: The tetrabromophenolphthalin ethyl ester is oxidized, and subsequent treatment with potassium hydroxide can be used to form the potassium salt.

Optimization of Reaction Conditions and Yield Enhancement

Reaction StepOriginal Method YieldOptimized Method Yield
Reduction of Phenolphthalein77%96-100%
Esterification82.5%93.5%
Bromination84%84%
Oxidation and Salt FormationData not available85%

A modified Chinese method from the 1980s introduced several key optimizations. Extending the reduction time to two hours increased the yield of phenolphthalin to between 96% and 100%. For the esterification step, using ethanol saturated with HCl at 25°C for 72 hours resulted in a 93.5% yield of the phenolphthalin ethyl ester. During bromination, the incremental addition of bromine at 0°C helped to minimize side reactions, maintaining a high yield. Finally, the oxidation step was made more efficient by using potassium ferricyanide (B76249) at 0°C for five minutes, followed by neutralization with acetic acid, which increased the final product yield to 85%.

Further advancements include the use of sodium hypobromite (B1234621) in the synthesis protocol, which has been shown to improve both yield and reproducibility. This method involves sequential bromination steps at temperatures kept below 10°C, followed by neutralization and recrystallization. Alternative strategies have also been explored, such as using pyridinium (B92312) bromide perbromide for bromination to enhance regioselectivity. Modern techniques like microwave-assisted bromination and flow chemistry in microreactor systems have demonstrated potential for reducing reaction times and further increasing yields.

Advanced Chemical Transformations and Functionalization of this compound

The chemical reactivity of this compound allows for a variety of transformations, leading to the formation of new derivatives and enabling its use in different applications.

Oxidation Reactions and Brominated Phenolic Derivative Formation

This compound can undergo oxidation under specific conditions. This process can lead to the formation of various brominated phenolic derivatives. The core structure of the molecule, with its phenolic hydroxyl group and brominated rings, is susceptible to oxidative pathways, which can result in changes to the quinoid structure and potentially the formation of new functional groups.

Reductive Capabilities and Applications in Organic Synthesis

In certain chemical environments, this compound can act as a reducing agent. This reductive capability is particularly noted in its application for the reduction of alkynes to alkenes, highlighting its utility in specific organic synthesis transformations.

Substitution Reactions and Functional Group Introduction

The bromine atoms present on the aromatic rings of this compound are sites for potential substitution reactions. Under appropriate reaction conditions, these bromine atoms can be replaced with other functional groups. This allows for the chemical modification of the molecule, enabling the introduction of new properties and functionalities. This capability is crucial for tailoring the molecule for specific applications, such as in the development of new sensor technologies or as a versatile building block in organic synthesis.

Fundamental Mechanistic Investigations of Tetrabromophenolphthalein Ethyl Ester’s Reactivity and Interactions

Acid-Base Equilibria and Proton-Transfer Reaction Kinetics

The reactivity of tetrabromophenolphthalein (B75775) ethyl ester in acid-base reactions is a cornerstone of its chemical behavior. Understanding the kinetics and equilibria involved in its proton-transfer reactions provides insight into its function as an indicator and a reactant in various chemical systems.

Kinetic Studies of Reactions with Organic Bases

The interaction of bromophthalein magenta E (tetrabromophenolphthalein ethyl ester) with organic bases has been a subject of detailed kinetic studies. These investigations shed light on the fundamental processes of proton transfer and complex formation. When this compound reacts with an organic base, it forms a blue ion-associate in the organic phase. researchgate.net This color change is a key feature utilized in analytical applications such as ion-association titration. researchgate.net

Solvent Effects on Reaction Rates and Preliminary Complex Formation

The solvent environment plays a crucial role in dictating the rate of chemical reactions. iupac.orgchemrxiv.org For reactions involving this compound, the polarity of the solvent can significantly influence the reaction kinetics. uq.edu.au For instance, the rate of certain reactions is observed to be much faster in non-polar solvents compared to polar ones. uq.edu.au This is attributed to the differential solvation of the reactants and the transition state. chemrxiv.org The formation of preliminary complexes between the reactants is also influenced by the solvent. In some cases, avoiding high concentrations of polar molecules is desirable to accurately determine the equilibrium constants of these complexes. oclc.org

Mechanistic Models for Diffusion-Controlled Processes

Many reactions involving large molecules like proteins or in viscous media are diffusion-controlled, meaning the reaction rate is limited by how fast the reactants can diffuse towards each other. polytechnique.fr These processes are critical in various biochemical phenomena, including enzyme catalysis and protein-ligand binding. polytechnique.fr

Mechanistic models for diffusion-controlled reactions often consider the probability of a reaction occurring upon the first encounter of the reactants. polytechnique.fr Factors such as the geometry and reactivity of the catalytic surface, as well as potential conformational changes of the reacting molecules, are incorporated into these models. polytechnique.fr For instance, a protein might need to be in a specific conformational state to react with a ligand, and if not, it will diffuse away and re-encounter the ligand later. polytechnique.fr

Theoretical Implications for Brønsted-Lowry and Lewis Acid-Base Theories

The behavior of this compound in its reactions with organic bases provides a practical context for understanding the nuances of acid-base theories. The Brønsted-Lowry theory defines acids as proton donors and bases as proton acceptors. khanacademy.orglibretexts.org In contrast, the Lewis theory offers a broader perspective, defining an acid as an electron-pair acceptor and a base as an electron-pair donor. libretexts.orglibretexts.orgyoutube.com

The reaction of this compound, which can be viewed as a proton donor (a Brønsted-Lowry acid), with a base involves the transfer of a proton. khanacademy.org However, this interaction can also be interpreted from a Lewis acid-base perspective, where the proton transfer is facilitated by the donation of an electron pair from the base to the proton. libretexts.org All Brønsted-Lowry bases are also Lewis bases, as they possess a lone pair of electrons to donate. libretexts.org The study of such reactions, therefore, helps to illustrate the encompassing nature of the Lewis theory. libretexts.org

Complex Formation and Ion-Association Phenomena Involving this compound

Beyond its acid-base chemistry, this compound is known for its ability to form non-covalent complexes, particularly with proteins. This property is the basis for several analytical methods for protein quantification.

Spectrophotometric Characterization of Protein-Tetrabromophenolphthalein Ethyl Ester Interactions

Spectrophotometry is a widely used technique to study the interaction between molecules like this compound and proteins. nih.govnih.govthermofisher.com The formation of a complex between the dye and a protein, such as bovine serum albumin (BSA) or human serum albumin (HSA), leads to a measurable change in the absorbance spectrum. scispace.comresearchgate.netplos.org

In a typical application, the interaction between this compound and a protein in a suitable buffer solution results in the formation of an ion-association complex. scispace.comresearchgate.net This complex exhibits a distinct color, often blue, which can be quantified by measuring the absorbance at a specific wavelength, typically around 610 nm. scispace.comresearchgate.net The intensity of the color is proportional to the protein concentration, allowing for its determination. thermofisher.comscispace.com

The binding of small molecules to proteins can be influenced by various factors, including pH and the presence of surfactants like Triton X-100, which can enhance the sensitivity of the assay by forming micelles that facilitate the interaction. scispace.comresearchgate.net The stoichiometry of the protein-dye complex can also be investigated using spectrophotometric methods, such as the continuous variation plot. scispace.com

Studies have shown that the interaction between small molecules and proteins like BSA can involve hydrophobic and electrostatic forces, leading to conformational changes in the protein. nih.govnih.gov These interactions are fundamental to understanding the transport and biological activity of various compounds in vivo. nih.gov

Interactive Data Table: Spectrophotometric Analysis of Protein-Tetrabromophenolphthalein Ethyl Ester Interaction

ParameterValueReference
Analytical Wavelength610 nm scispace.comresearchgate.net
pH3.0 scispace.comresearchgate.net
SurfactantTriton X-100 scispace.comresearchgate.net
Linear Range (HSA)0.15 – 12 mg/dL scispace.comresearchgate.net
Limit of Detection (3σ)0.05 mg/dL scispace.comresearchgate.net
Relative Standard Deviation (3.0 mg/dL HSA, n=10)1.2% scispace.comresearchgate.net
Sample Throughput30 h⁻¹ scispace.comresearchgate.net

Formation of Ion Associates with Cationic Surfactants and Alkylamines

This compound (TBPE), a dye molecule, readily engages in ion association with various cationic species, including cationic surfactants and alkylamines. The nature of these interactions leads to the formation of distinct colored complexes, a characteristic that has been harnessed for analytical applications.

Research has demonstrated that primary, secondary, and tertiary alkylamines react with TBPE in an organic solvent like 1,2-dichloroethane (B1671644) to form reddish charge transfer (CT) complexes. acs.org This interaction is visually marked by a significant color change; for instance, the complex with a primary amine such as benzylamine (B48309) appears red-purple, with a secondary amine like piperidine (B6355638) it is purple-blue, and with a tertiary amine like triethylamine (B128534), it is magenta. nist.gov This phenomenon is attributed to the basicity of the amines. acs.org

Similarly, TBPE interacts with cationic surfactants. For example, benzalkonium reacts with TBPE to form a blue ion-associate in an organic phase. researchgate.net The mechanism for this involves the extraction of the cationic surfactant into a membrane phase, which then prompts the deprotonation of the protonated TBPE. This deprotonation results in the formation of an ion associate with the surfactant, accompanied by a distinct spectral change. researchgate.net

Stoichiometry and Stability Constants of Formed Complexes

The interaction between this compound and various bases can be quantified through their stoichiometry and stability constants. A stability constant, also known as a formation or binding constant, is the equilibrium constant for the formation of a complex in solution and serves as a measure of the interaction's strength. wikipedia.org

In the case of alkylamines, the formation constants of the charge transfer complexes with TBPE in 1,2-dichloroethane have been determined. These constants exhibit a clear trend related to the structure of the amine, increasing in the order of primary < secondary < tertiary amines. acs.org This indicates a stronger association with tertiary amines. The stability of these complexes is also temperature-dependent, decreasing as the temperature rises. acs.org

Detailed spectrophotometric studies with other organic bases, such as diphenylguanidine and triphenylguanidine, have revealed a two-step reaction process. For diphenylguanidine in benzene, the initial association constant (K₁) for the formation of a magenta-colored complex is 2.2 x 10⁵, while the second constant (K₂) for the formation of a blue-colored complex is 15.5. nist.gov For triphenylguanidine, the initial association constant (K₁) is 525. nist.gov While a study on the related dye tetrabromophenylfluorone is not directly on TBPE, it showed that its associate with the tetrabutylammonium (B224687) cation has a 1:1 stoichiometry. researchgate.net

Interacting BaseSolventAssociation Constant (K)Reference
DiphenylguanidineBenzeneK₁ = 2.2 x 10⁵ nist.gov
DiphenylguanidineBenzeneK₂ = 15.5 nist.gov
TriphenylguanidineBenzeneK₁ = 525 nist.gov

Investigation of Interactions in Micellar Systems

The interactions of this compound have been explored in environments that mimic micellar systems, particularly in the context of optical sensing membranes. One such system involves incorporating TBPE into a plasticized poly(vinyl chloride) (PVC) membrane containing 2-nitrophenyl octyl ether. researchgate.net

In this setup, the membrane facilitates the detection of cationic surfactants. The response mechanism is based on the extraction of the cationic surfactant from an aqueous solution into the organic PVC membrane. researchgate.net Once inside this nonpolar environment, the surfactant interacts with the protonated TBPE. This interaction induces the deprotonation of TBPE, leading to the formation of an ion associate and a corresponding change in the membrane's spectral properties. researchgate.net This process effectively immobilizes the dye within the organic membrane, a key feature for sensor development. researchgate.net

Further studies have shown that nonionic surfactants can also form cationic compounds in the presence of monovalent metal ions. These resulting compounds can then associate with the anionic form of the TBPE dye, producing a blue-colored ion associate that is extractable. researchgate.net

Molecular Recognition and Binding Mechanisms of this compound

Selective Interaction with Amine Functional Groups

A key feature of this compound is its ability to selectively recognize and interact with different classes of amine functional groups. This selectivity is manifested in the distinct spectral characteristics of the resulting charge transfer complexes. acs.org

The absorption maxima of the complexes formed between TBPE and alkylamines vary depending on the amine's classification:

Primary amines produce complexes with an absorption maximum around 560 nm. acs.org

Secondary amines result in complexes with an absorption maximum at approximately 570 nm. acs.org

Tertiary amines form complexes with an absorption maximum near 580 nm. acs.org

This differentiation extends to the visible color of the solutions. A primary amine like benzylamine yields a red-purple complex, a secondary amine like piperidine gives a purple-blue complex, and a tertiary amine like triethylamine produces a magenta complex. nist.gov This selective interaction, which is dependent on the basicity of the amine, allows for the differential analysis of various alkylamines based on spectrophotometric measurements. acs.org

Amine ClassAbsorption Maximum (λmax)Observed ColorReference
Primary~560 nmRed-purple acs.orgnist.gov
Secondary~570 nmPurple-blue acs.orgnist.gov
Tertiary~580 nmMagenta acs.orgnist.gov

Influence of Molecular Structure on Binding Affinity

The molecular structure of the interacting species significantly influences the binding affinity with this compound. This is clearly demonstrated in the hierarchical binding strength observed with alkylamines. The charge transfer complex formation constants, which quantify binding affinity, increase progressively from primary to secondary to tertiary amines. acs.org This suggests that the increased substitution on the nitrogen atom enhances the stability of the resulting complex. acs.org

The structure of the base also plays a critical role. For example, the association constant for the initial reaction of TBPE with diphenylguanidine (K₁ = 2.2 x 10⁵) is substantially higher than that with triphenylguanidine (K₁ = 525), indicating a much stronger binding affinity for diphenylguanidine in this context. nist.gov The molecular environment, such as temperature, also impacts binding, with affinity generally decreasing as temperature increases. acs.org The inherent properties of a molecule's functional groups, including their electronic and steric effects, are fundamental to these observed differences in binding and interaction. ashp.org

Advanced Analytical Methodologies and Sensor Development Utilizing Tetrabromophenolphthalein Ethyl Ester

Spectrophotometric and Colorimetric Assay Development

The utility of TBPE in spectrophotometric and colorimetric analysis stems from its ability to form colored complexes with specific analytes, leading to a measurable change in absorbance. This property has been exploited for the determination of various biological molecules, surfactants, and in titrimetric procedures.

TBPE has been successfully employed in the sensitive spectrophotometric determination of proteins. A flow injection analysis (FIA) method has been developed for the rapid and accurate quantification of protein in urine. researchgate.net This method is based on the formation of an ion association complex between human serum albumin (HSA) and TBPE in the presence of the non-ionic surfactant Triton X-100 at a pH of 3.0. researchgate.net The resulting complex can be monitored at 610 nm. researchgate.net The calibration graph for this method is linear over a concentration range of 0.15–12 mg/dL for HSA, with a detection limit of 0.05 mg/dL. researchgate.net This FIA method allows for a sample throughput of 30 samples per hour, demonstrating its efficiency for clinical analysis. researchgate.net

The potassium salt of TBPE is a highly sensitive spectrophotometric reagent for the detection of amines. chemimpex.com Its stability and specificity make it a valuable tool for quantitative analysis in various fields, including environmental monitoring and pharmaceutical analysis, where it can be used to study the interactions of compounds containing amines. chemimpex.com

A comparative study of different dye-binding methods for the determination of total proteins in rat blood plasma found that the TBPEE method, while effective, showed statistically different results compared to the standard biuret method. kisti.re.kr

Interactive Data Table: Performance of the FIA Method for Protein Determination Using TBPE

ParameterValue
AnalyteHuman Serum Albumin (HSA)
Wavelength (λmax)610 nm
Linear Range0.15–12 mg/dL
Detection Limit (3σ)0.05 mg/dL
Relative Standard Deviation (n=10)1.2% (for 3.0 mg/dL HSA)
Sample Throughput30 h⁻¹

TBPE is also a valuable reagent for the determination of both cationic and non-ionic surfactants. An optical sensing membrane incorporating TBPE has been developed for the detection of cationic surfactants. tandfonline.com This membrane, composed of 2-nitrophenyl octyl ether-plasticized poly(vinyl chloride), exhibits a color change from yellowish-green to blue (with an absorption maximum at 622 nm) upon extraction of cationic surfactants like Zephiramine and cetyltrimethylammonium bromide. tandfonline.com The sensor responds to these surfactants in the concentration range of 1 µM to 100 µM. tandfonline.com

Furthermore, a method for the extractive spectrophotometric determination of non-ionic surfactants in water has been established. nih.gov This technique involves the extraction of various non-ionic surfactants into o-dichlorobenzene and subsequent reaction with the potassium salt of TBPE to form a colored product with an absorbance maximum at 620 nm. nih.gov Non-ionic surfactants can also be determined through their formation of complexes with potassium ions, which then associate with the anionic TBPE dye to produce a blue ion-associate that can be extracted. researchgate.net

TBPE serves as an effective indicator in various titrimetric procedures, particularly for the determination of surfactants and other ionic species. In the two-phase titration of anionic surfactants, TBPE provides a sharp endpoint. wiley.com Using Zephiramine as the titrant in a chloroform/water system, the organic phase changes from yellow to blue at the endpoint, while the aqueous phase remains colorless throughout the titration. wiley.com

A photometric titration method for anionic surfactants has also been developed using TBPE as an indicator in an acidic aqueous medium in the presence of a non-ionic surfactant. rsc.orgcapes.gov.br The color change from yellow to blue indicates the formation of an ion associate between TBPE and a bulky cation. rsc.org This method is applicable for anionic surfactant concentrations ranging from 5 × 10⁻⁶ to 2 × 10⁻⁴ mol dm⁻³. rsc.org

Additionally, TBPE has been used as an indicator in the ion-association titration for the simultaneous determination of cationic and non-ionic surfactants. researchgate.net In this method, a cationic surfactant like benzalkonium reacts with TBPE to form a blue ion-associate in the organic phase. researchgate.net Titration with tetrakis(4-fluorophenyl)borate causes the organic phase to turn yellow at the equivalence point. researchgate.net

Recent advancements in two-phase titration have focused on improving endpoint detection. A novel extraction titration method utilizing TBPE has been developed that relies on a color change in only one phase, which minimizes errors in endpoint determination. wiley.com In this system for anionic surfactant determination, the chloroform phase transitions from yellow to green near the endpoint and finally to a distinct sky blue with an excess of the titrant, Zephiramine. wiley.com The aqueous layer remains colorless due to the water insolubility of the TBPE indicator. wiley.com This provides a sharper and more easily identifiable endpoint compared to traditional two-phase titration methods where the indicator moves between phases. wiley.com

Chromatographic Separation and Detection Methods

While spectrophotometric methods are prevalent, chromatographic techniques offer an alternative approach for the analysis of TBPE and related compounds.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a powerful technique for the separation and quantification of various compounds. chromatographyonline.com For stability-indicating analytical procedures, gradient reversed-phase liquid chromatography (RPLC) with UV detection is commonly employed. chromatographyonline.com While specific HPLC methods for the direct analysis of Tetrabromophenolphthalein (B75775) ethyl ester are not extensively detailed in the provided context, the principles of HPLC-UV method development are well-established for similar analytes.

A typical HPLC method development process involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of acetonitrile and water with an acid modifier), flow rate, and column temperature to achieve the desired separation. chromatographyonline.comlew.roacademicjournals.org UV detection is then used to quantify the separated components based on their absorbance at a specific wavelength. lew.roacademicjournals.org Given that TBPE possesses chromophores, HPLC-UV would be a suitable technique for its analysis, allowing for its separation from impurities and its quantification in various matrices.

Integration into Flow Injection Analysis (FIA) Systems for Enhanced Throughput

Flow Injection Analysis (FIA) is a powerful technique for automating wet chemical analyses, offering high sample throughput and reproducibility. The integration of Tetrabromophenolphthalein ethyl ester into FIA systems has been effectively demonstrated for the sensitive and rapid determination of urinary protein. One such system is based on the formation of an ion association complex between human serum albumin (HSA) and TBPE within a micellar environment created by Triton X-100 at a pH of 3.0.

This method allows for the spectrophotometric detection of protein at a wavelength of 610 nm. The automated nature of the FIA system facilitates a high sample throughput, capable of processing 30 samples per hour, making it a viable and efficient alternative for clinical laboratory settings. The system exhibits excellent analytical performance, with a wide linear calibration range and a low limit of detection, demonstrating its sensitivity and accuracy for urinary protein quantification.

Table 1: Performance Characteristics of a TBPE-Based FIA System for Human Serum Albumin (HSA) Detection
ParameterValue
AnalyteHuman Serum Albumin (HSA)
Linear Range0.15 – 12 mg/dL
Limit of Detection (3σ)0.05 mg/dL
Relative Standard Deviation (RSD)1.2% (for 3.0 mg/dL HSA, n=10)
Sample Throughput30 samples h-1
Detection Wavelength610 nm

Electrochemical and Potentiometric Sensing Platforms

The unique chemical properties of TBPE have been leveraged in the creation of various electrochemical and potentiometric sensors, enabling the quantification of specific ions through the development of selective membranes and optodes.

Development of Ion-Selective Membranes and Optodes for Specific Ion Quantification (e.g., Sulfate)

This compound is a critical component in the fabrication of optical sensing membranes, or optodes, for the quantification of specific ions, including sulfate. clinical-laboratory-diagnostics.com An optode for sulfate determination has been developed using a poly(vinyl chloride) membrane plasticized with 2-nitrophenyl octyl ether and containing TBPE. clinical-laboratory-diagnostics.com The detection mechanism is indirect; it relies on the formation of an ion associate between sulfate ions in a sample and a reagent, 2-aminoperimidine hydrobromide. The optode then measures the concentration of the remaining 2-aminoperimidine hydrobromide, which correlates to the initial sulfate concentration. clinical-laboratory-diagnostics.com This sensing platform demonstrates a linear response to sulfate concentrations in the range of 20 to 400 μM and has been successfully applied to the analysis of environmental water samples. clinical-laboratory-diagnostics.com

Furthermore, TBPE-based optical sensing membranes have been developed for the detection of cationic surfactants. researchgate.net In these sensors, the extraction of the cationic surfactant into the PVC membrane causes the protonated TBPE to deprotonate, forming an ion associate with the surfactant. researchgate.net This deprotonation event leads to a distinct color change in the membrane from yellowish-green to blue, which can be measured spectrophotometrically. researchgate.net These membranes respond to cationic surfactants like Zephiramine and cetyltrimethylammonium bromide in a concentration range of 1 µM to 100 µM. researchgate.net

Potentiometric Detection in Liquid Chromatography

Potentiometric sensors are valued for their ability to be coupled with separation techniques like high-performance liquid chromatography (HPLC) to serve as sensitive and selective detectors. While TBPE is utilized as an indicator in potentiometric titrations, its specific application as the primary sensing element within a potentiometric detector for liquid chromatography systems is not extensively documented in scientific literature. The principle involves using an ion-selective electrode that exhibits a potential change in response to the concentration of an analyte as it elutes from the chromatography column. Although various materials are used to create the necessary ion-selective membranes for these detectors, the integration of TBPE for this specific purpose is not a commonly reported methodology.

Innovation in Point-of-Care and Rapid Diagnostic Technologies

A significant area of application for this compound is in the field of point-of-care (POC) and rapid diagnostic testing, where its colorimetric properties are ideal for developing simple, user-friendly devices.

Design and Validation of Dry Reagent Strip Systems for Target Analyte Detection

The TBPE assay has been successfully incorporated into point-of-care devices, such as dry reagent strips, for the quantification of urinary albumin. jst.go.jp These systems are designed for rapid and simple screening for conditions like microalbuminuria. The principle of these strips involves the impregnation of a porous matrix with TBPE and other necessary reagents. When a urine sample is applied, the albumin present binds with the TBPE, causing a measurable color change.

An evaluation of a TBPE-based colorimetric assay for urinary albumin highlighted its functionality in the 0-200 mg/L range, which is clinically relevant for microalbuminuria. jst.go.jp However, the study also found that creatinine, another common component of urine, can interfere with the assay's accuracy. jst.go.jp To compensate for this, a 3-dimensional surface analysis incorporating the Jaffe reaction for creatinine was developed to provide more accurate albumin quantification in standard samples. jst.go.jp Despite these advances, discrepancies were noted when comparing the TBPE assay results from patient samples to those from established immunoturbidimetric methods, indicating that further investigation is needed to refine the accuracy of these point-of-care systems. jst.go.jp

Integration with Mobile Phone-Based Analytical Platforms for Decentralized Testing

The colorimetric nature of TBPE-based assays makes them highly suitable for integration with mobile phone-based analytical platforms, facilitating decentralized testing and remote diagnostics. These platforms utilize the built-in cameras on smartphones to capture images of the color change on a reagent strip or in a microfluidic device. Sophisticated smartphone applications can then process the image, analyzing the color's hue, saturation, and brightness to quantify the analyte concentration.

Systems have been reported for the smartphone-based colorimetric determination of human albumin, the primary target for many TBPE assays. By combining a TBPE-based reaction with a portable, image-based analysis device, it is possible to create low-cost, portable, and easy-to-use diagnostic tools. This approach leverages the widespread availability of mobile phones to bring quantitative analysis out of the traditional laboratory and to the point of need, whether in a clinic, a patient's home, or in the field. The use of image processing algorithms can help to standardize results by compensating for variations in ambient lighting and user perception, improving the reliability of the measurements.

Strategies for Interference Compensation in Complex Biological Matrices

The accuracy of any analytical method hinges on its ability to selectively measure the target analyte amidst a myriad of other molecules present in a biological sample. Urine, for instance, is a complex matrix containing various salts, metabolites, and proteins that can interfere with the assay, leading to erroneous results. In the context of TBPE-based assays for albumin, several strategies have been developed to mitigate these matrix effects.

A primary interferent in urinary albumin measurement is creatinine. Research has shown that creatinine can interfere with the TBPE assay, necessitating a compensation strategy. One effective approach involves the use of a three-dimensional (3D) surface model. This chemometric method simultaneously measures the response to both albumin and creatinine (often using the Jaffe reaction for the latter) and applies a correction algorithm to derive an accurate albumin concentration. This 3D surface calibration can successfully quantify albumin in both spiked deionized water and simulated urine samples, demonstrating its utility in overcoming creatinine interference.

Beyond specific interferents, broader matrix effects from variations in ionic strength and the presence of other proteins can also impact the performance of TBPE-based sensors. To address these, a common strategy is the optimization of the assay's chemical environment. For instance, conducting the analysis at a specific pH, such as pH 3.0, can enhance the selective binding of TBPE to albumin while minimizing interactions with other urinary components. The use of surfactants, like Triton X-100, can also be beneficial. Triton X-100 facilitates the formation of micelles, which can create a microenvironment that promotes the specific ion association between human serum albumin and TBPE, thereby improving the sensitivity and accuracy of the determination.

Further strategies to compensate for matrix effects, although not yet extensively documented specifically for TBPE assays, can be extrapolated from general practices in analytical chemistry. These include:

Sample Dilution: A straightforward method to reduce the concentration of interfering substances to a level where they no longer significantly impact the assay.

Matrix Matching: Preparing calibration standards in a solution that mimics the composition of the biological matrix to ensure that the standards and samples are affected similarly by interferences.

Standard Addition: This involves adding known amounts of the analyte to the sample to create a sample-specific calibration curve, which can effectively compensate for matrix effects.

The development and implementation of these interference compensation strategies are crucial for the translation of TBPE-based analytical methods from the laboratory to reliable point-of-care and clinical diagnostic applications.

Accuracy and Precision Validation Against Established Clinical Methods

The validation of a new analytical method is a critical step to ensure its reliability and comparability to existing "gold standard" techniques. For urinary albumin, established clinical methods include immunoturbidimetry, immunonephelometry, and dye-binding assays utilizing bromocresol green (BCG) and bromocresol purple (BCP).

Comparative studies have been conducted to assess the accuracy and precision of TBPE-based assays against these established methods. One such study compared a TBPE colorimetric assay for urinary albumin with a widely used immunoturbidimetric method. The findings revealed discrepancies between the two techniques. In spiked simulated urine samples, the immunoturbidimetric method was found to underestimate the albumin concentration, while the TBPE assay tended to overestimate it nih.gov. In patient samples, the albumin concentrations measured by the TBPE assay and the immunoturbidimetric method differed significantly, with an average difference of 184 mg/L nih.gov.

While direct comparative data between TBPE-based methods and the BCG and BCP dye-binding assays are not extensively available in the current literature, the known limitations of these dye-binding methods provide a context for the potential advantages of newer techniques. Both BCG and BCP assays are known to be susceptible to interference from other proteins and substances, which can lead to inaccuracies. The BCG method, in particular, has been reported to overestimate albumin concentrations, especially in patients with certain medical conditions. The BCP method is generally considered to be more specific for albumin than BCG.

The precision of a TBPE-based flow injection analysis (FIA) method has been demonstrated to be high, with a relative standard deviation (RSD) of 1.2% for the determination of human serum albumin. This level of precision is comparable to or better than that of many established clinical methods.

The following data tables summarize the comparative performance of various albumin detection methods, highlighting the importance of thorough validation.

Table 1: Comparison of a TBPE-Based Assay with an Immunoturbidimetric Method in Spiked Urine Samples nih.gov

Sample TypeImmunoturbidimetric Method Deviation (mg/L)TBPE Assay Deviation (mg/L)
Spiked Simulated Urine-2 to -45+9 to +82

This table illustrates the tendency of the immunoturbidimetric method to underestimate and the TBPE assay to overestimate albumin concentrations in controlled samples.

Table 2: Reported Bias of Common Dye-Binding Methods Compared to Immunoassays

MethodBias Compared to ImmunoassayKey Considerations
Bromocresol Green (BCG)Generally positive (overestimation)Susceptible to interference from other proteins.
Bromocresol Purple (BCP)Less biased than BCGMore specific for albumin than BCG.

This table provides a general overview of the known performance characteristics of widely used dye-binding assays for albumin.

Environmental Research and Ecotoxicological Considerations of Tetrabromophenolphthalein Ethyl Ester

Environmental Fate and Transport Mechanisms

The movement and distribution of Tetrabromophenolphthalein (B75775) ethyl ester in the environment are governed by its specific physicochemical properties. These properties predict its behavior in soil, water, and air.

Aquatic Behavior and Sediment Association

In aquatic environments, Tetrabromophenolphthalein ethyl ester is expected to strongly associate with particulate matter. nih.gov Its high estimated Koc value (3.2 x 105) indicates that it will adsorb to suspended solids and eventually settle into the sediment. nih.govchemicalbook.com

Due to its estimated pKa of 4.5, the compound will be in its anionic form in typical aquatic systems (pH 5-9), which prevents volatilization from the water surface from being a significant transport mechanism. nih.gov Hydrolysis, the breakdown of the compound by reaction with water, is not expected to be a rapid process. Estimated hydrolysis half-lives are 5.8 years at a neutral pH of 7 and 210 days at a more alkaline pH of 8. nih.gov

A significant ecotoxicological concern is its potential for bioaccumulation. The estimated Bioconcentration Factor (BCF) of 7,700 suggests a very high potential for the compound to accumulate in aquatic organisms, assuming it is not metabolized by them. nih.govchemicalbook.com

Atmospheric Partitioning and Potential Degradation Pathways

Based on its extremely low estimated vapor pressure (1.2 x 10-14 mm Hg at 25°C), this compound is expected to exist exclusively in the particulate phase in the atmosphere. nih.gov This means it will be attached to dust and other airborne particles rather than existing as a gas. Transport in the atmosphere would therefore be governed by the movement of these particles, which can be removed from the air through wet deposition (rain and snow) or dry deposition (settling). nih.gov

Environmental Persistence and Degradation Studies

The persistence of a chemical is defined by its resistance to breaking down in the environment. The degradation of this compound can occur through light-induced (photolytic) or biological (biodegradation) processes.

Photolytic Degradation Mechanisms under Environmental Conditions

This compound may be susceptible to degradation by sunlight. nih.gov The molecule contains chemical structures known as chromophores that are capable of absorbing light at wavelengths greater than 290 nm, which is within the spectrum of natural sunlight reaching the Earth's surface. nih.gov This absorption of light energy could potentially lead to the breakdown of the molecule, a process known as direct photolysis. nih.gov However, specific studies detailing the rates and products of this degradation pathway are not currently available.

Assessment of Biodegradation Potential in Environmental Compartments

There is currently no available data from experimental studies to assess the biodegradation of this compound in any environmental compartment. nih.gov Therefore, its potential to be broken down by microorganisms such as bacteria and fungi in soil or water is unknown. This lack of data represents a significant gap in understanding the ultimate environmental fate and persistence of the compound.

Data Tables

Table 1: Estimated Physicochemical and Environmental Fate Properties

Property Estimated Value Implication
Soil Adsorption Coefficient (Koc) 3.2 x 105 L/kg Immobile in soil nih.govchemicalbook.com
pKa 4.5 Exists as anion in most environments nih.gov
Vapor Pressure 1.2 x 10-14 mm Hg (at 25°C) Exists in particulate phase in air nih.gov
Bioconcentration Factor (BCF) 7,700 Very high potential for bioaccumulation nih.govchemicalbook.com
Hydrolysis Half-life (pH 7) 5.8 years Slow degradation by hydrolysis nih.gov

| Hydrolysis Half-life (pH 8) | 210 days | Slow degradation by hydrolysis nih.gov |

Table 2: Summary of Environmental Fate

Environmental Compartment Dominant Process Result
Terrestrial (Soil) Adsorption Low mobility, remains in soil nih.gov
Aquatic (Water) Adsorption to sediment Accumulation in sediment nih.gov
Atmosphere Particulate-phase partitioning Removal by wet/dry deposition nih.gov

Ecological Impact Assessments

Bioaccumulation Potential in Aquatic Organisms

The potential for a chemical to accumulate in living organisms, known as bioaccumulation, is a critical aspect of its ecological risk assessment. For this compound, also referred to as Bromophthalein Magenta E, direct experimental data on bioaccumulation in aquatic species is limited; however, its potential can be estimated based on its physicochemical properties. nih.gov

The bioconcentration factor (BCF) is a key metric used to assess this potential. An estimated BCF of 7,700 has been calculated for this compound in fish. chemicalbook.com This calculation was derived from an estimated octanol-water partition coefficient (log K_ow) of 6.4, which indicates a high affinity for fatty tissues (lipophilicity). nih.govchemicalbook.com According to standard classification schemes, a BCF of this magnitude suggests a very high potential for bioconcentration in aquatic organisms, assuming the compound is not readily metabolized. nih.govchemicalbook.com

The compound's high estimated soil adsorption coefficient (K_oc) of 3.2 x 10^5 suggests it is likely to be immobile in soil and adsorb to suspended solids and sediment in aquatic environments. nih.govchemicalbook.com Its persistence is also a factor, with an estimated hydrolysis half-life of 5.8 years at a neutral pH of 7. nih.gov While specific biodegradation data are unavailable, its chemical structure and high BCF value raise concerns about its potential to persist and accumulate. nih.gov

Table 1: Estimated Environmental Fate Properties of this compound

Property Estimated Value Implication Source
Log K_ow 6.4 High lipophilicity nih.gov
Bioconcentration Factor (BCF) in fish 7,700 Very high bioaccumulation potential nih.govchemicalbook.com
Soil Adsorption Coefficient (K_oc) 3.2 x 10^5 Immobile in soil; adsorbs to sediment nih.govchemicalbook.com
Vapor Pressure @ 25°C (mm Hg) 1.2 x 10^-14 Exists in particulate phase in atmosphere nih.gov
Hydrolysis Half-life (pH 7) 5.8 years Not an important fate process nih.gov

Broader Environmental and Regulatory Concerns Associated with Brominated Organic Compounds

This compound belongs to the larger class of brominated organic compounds, many of which are used as brominated flame retardants (BFRs). This class of chemicals has come under intense scientific and regulatory scrutiny due to significant environmental and health concerns. researchgate.netnumberanalytics.com

A primary concern is that many BFRs exhibit properties of persistent organic pollutants (POPs): they are resistant to environmental degradation, prone to bioaccumulation and biomagnification in food webs, and toxic. numberanalytics.comresearchgate.netnih.gov Because of these characteristics, certain legacy BFRs, such as specific polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), have been listed for elimination or restriction under the Stockholm Convention on Persistent Organic Pollutants. nih.govnih.gov

The environmental behavior of BFRs is a major issue. Due to their chemical stability and hydrophobicity, they persist in the environment and are commonly detected in various matrices, including water, soil, and sediment. nih.goveuropa.eu Industrial sources, such as manufacturing plants and e-waste recycling facilities, are significant points of release into the environment. nih.gov Once in aquatic systems, these compounds can accumulate in organisms, with their concentrations often magnifying at higher trophic levels, posing a risk to top predators. nih.govgdut.edu.cn

The widespread use of BFRs in consumer products like plastics, textiles, and electronics means that these chemicals can be continuously leached into the environment throughout the product's life cycle and after disposal. europa.euuseforesight.io This has led to their ubiquitous presence, with some novel BFRs being detected at concentrations higher than the legacy flame retardants they were designed to replace. gdut.edu.cn

In response to the growing body of evidence on their potential for harm, regulatory bodies have increased their focus on this chemical class. In March 2023, the European Chemicals Agency (ECHA) published its regulatory strategy for flame retardants, which highlighted the need to minimize exposure to aromatic brominated flame retardants and identified them as candidates for EU-wide restrictions due to their persistent, bioaccumulative, and toxic (PBT) properties. europa.euuseforesight.io This reflects a broader trend towards regulating groups of chemicals with similar hazardous properties to avoid regrettable substitutions, where a banned chemical is replaced by a similar, equally problematic one. researchgate.netnih.gov

Applications of Tetrabromophenolphthalein Ethyl Ester in Materials Science and Advanced Technologies

Development of Novel Functional Materials

The development of new materials with tailored functionalities is a cornerstone of modern materials science. Tetrabromophenolphthalein (B75775) ethyl ester has emerged as a valuable component in the creation of such materials, particularly those that respond to changes in their chemical environment.

Integration into Polymer Matrices for Specific Functionalities (e.g., pH indicators in films)

Tetrabromophenolphthalein ethyl ester has been successfully integrated into polymer matrices to create functional materials that act as pH indicators. These materials are often produced in the form of thin films, where the dye is physically entrapped within the polymer structure. The resulting films exhibit a distinct color change in response to variations in pH, making them useful for a range of applications, from simple pH test strips to more advanced optical sensors.

One notable example is the incorporation of TBPE into poly(vinyl alcohol) (PVA) films. These films, when combined with a substance like chloral (B1216628) hydrate (B1144303), can be used for dosimetric applications where the color change is induced by radiation. The fundamental principle, however, relies on the pH-sensitive nature of the TBPE dye within the polymer host.

The performance of these TBPE-doped polymer films is influenced by several factors, including the concentration of the dye, the type of polymer used, and the presence of other additives. Research has shown that the distribution of TBPE between an aqueous solution and a plasticized polymeric phase is pH-dependent, a key factor in the design and optimization of ion-selective optical sensors. The lipophilicity and acidity constant of TBPE within the hydrophobic polymer phase are critical parameters that determine the sensor's lifetime and operating range.

Facilitation of Chemical Processes for Material Synthesis and Modification

While primarily known for its indicator properties, the potential for this compound to facilitate chemical processes for material synthesis and modification is an area of ongoing interest. Its ability to act as a counter-ion in certain reactions suggests a role in templating or directing the formation of specific material structures. For instance, in the spectrophotometric determination of cationic surfactants, TBPE is used as an anionic dye, forming ion pairs that can be extracted and quantified. This same principle could theoretically be applied to the synthesis of structured organic materials. However, detailed research specifically demonstrating the use of TBPE as a facilitator for the synthesis or modification of advanced materials is not extensively available in publicly accessible literature.

Radiation Dosimetry and Sensing Applications

A significant application of this compound is in the field of radiation dosimetry, where it is used to measure absorbed doses of ionizing radiation, particularly gamma radiation.

Utilization in Dyed Polymer Film Dosimeters for Gamma Radiation Monitoring

This compound is a key component in certain types of dosimeters, particularly those based on dyed polymer films. These dosimeters are valued for their simplicity, low cost, and visual dose indication. An example of such a system involves the use of a poly(vinyl alcohol) (PVA) film containing TBPE and chloral hydrate. nii.ac.jp When exposed to gamma radiation, the film undergoes a distinct color change, which can be correlated to the absorbed dose.

Studies have also investigated the use of TBPE in liquid dosimeters. An aqueous solution containing TBPE and chloral hydrate has been shown to be effective for measuring gamma radiation in the range of 0.5 to 2 kGy. ekb.eg The stability of these dosimeter systems, both before and after irradiation, is a critical factor for their practical application.

The following table summarizes the key characteristics of a TBPE-based dosimeter system:

Dosimeter TypeMatrixRadiation TypeDose RangeKey Components
FilmPoly(vinyl alcohol) (PVA)GammaNot specified in detailThis compound, Chloral hydrate
LiquidAqueous SolutionGamma0.5 - 2 kGyThis compound, Chloral hydrate

Mechanisms of Radiation-Induced Color Change in Dosimetric Systems

The color change observed in TBPE-based dosimeters is a result of a radiation-induced chemical reaction. The primary mechanism involves the radiolysis of chloral hydrate in the presence of gamma radiation. This process generates hydrochloric acid (HCl) as a primary product. The production of HCl lowers the pH of the surrounding medium, whether it be a liquid solution or a hydrated polymer film.

The acidic form of this compound has a different color than its basic form. The generation of acid upon irradiation causes the TBPE to shift to its acidic, colorless or lightly colored form, resulting in the observed color change of the dosimeter. The extent of this color change is proportional to the amount of acid produced, which in turn is dependent on the absorbed radiation dose. This dose-dependent color change allows for the quantitative measurement of radiation.

The radiolysis of aqueous solutions of chloral hydrate has been studied in detail, confirming the production of hydrochloric acid as the main chemical effect. The yield of HCl is proportional to the radiation dose, making this a reliable system for chemical dosimetry.

Advanced Industrial Applications

Beyond its well-established use in laboratory settings as a pH indicator and in the specialized field of radiation dosimetry, the advanced industrial applications of this compound are less documented. However, its properties suggest potential uses in several areas.

The potassium salt of this compound is noted for its use as a reagent for the detection of proteins and as an indicator for ion-pair extraction titration. While these are primarily analytical applications, they could be adapted for industrial quality control processes.

Furthermore, as a brominated phthalein derivative, TBPE belongs to a class of compounds that have found use in various industrial sectors. Phthalein dyes, in general, are used in the formulation of some paints and coatings. The strong chromophore in TBPE contributes to vivid coloration, suggesting its potential use in the development of specialized dyes and pigments where its specific chemical properties might be advantageous. However, specific, large-scale industrial applications of TBPE in these areas are not widely reported.

Role in Enhanced Fire Retardancy Mechanisms for Polymers and Textiles

The incorporation of bromine atoms into the molecular structure of this compound imparts significant fire-retardant properties, making it a candidate for enhancing the fire resistance of various polymers and textiles. The primary mechanism of its flame retardancy is based on the "gas-phase" inhibition of combustion.

During the thermal decomposition of a material containing TBPE, the compound breaks down and releases hydrogen bromide (HBr) gas. vwr.com This process is initiated as the temperature rises during a fire. The released HBr acts as a radical scavenger in the gas phase where combustion occurs. It interferes with the high-energy, chain-propagating radicals, primarily hydroxyl (•OH) and hydrogen (•H) radicals, which are essential for sustaining the combustion process. By converting these highly reactive radicals into less reactive species, the flame's chemical reactions are interrupted, leading to a reduction in the rate of combustion and potentially self-extinguishment.

While specific performance data such as the Limiting Oxygen Index (LOI) or UL-94 classification for polymers or textiles treated solely with TBPE are not extensively documented in publicly available research, the fundamental principle of its action is well-established for brominated flame retardants. nist.gov The effectiveness of brominated compounds like TBPE is due to their ability to release flame-inhibiting halogens at temperatures corresponding to the decomposition of the polymer matrix.

Table 1: Thermal Decomposition Products of this compound

Decomposition ProductChemical FormulaRole in Fire Retardancy
Carbon OxidesCO, CO₂-
Hydrogen Bromide GasHBrGas-phase radical scavenger, inhibits combustion

This data is based on the known thermal decomposition of brominated compounds. vwr.com

The ester group in TBPE can also influence its compatibility and dispersion within various polymer matrices, a critical factor for achieving uniform fire retardancy throughout the material. Its relatively high molecular weight and aromatic structure can contribute to char formation in some polymer systems, which acts as a physical barrier, slowing down the release of flammable volatiles and heat transfer to the underlying material.

Contributions to the Production of Specialty Dyes and Pigments

This compound is a member of the triarylmethane dye family and is recognized for its chromogenic (color-producing) properties, which are sensitive to pH changes. This characteristic underpins its use in various specialty applications where a distinct color change is required.

One of the most notable applications of TBPE as a specialty dye is in the field of chemical detection. Research has identified TBPE as a suitable non-mutagenic replacement for a more hazardous dye previously used in paper-based chemical agent detectors. In this application, the dye's color change serves as a visual indicator of the presence of specific chemical agents. The selection of TBPE was based on several critical criteria, including its non-mutagenic nature, a distinct color change in the presence of the target analyte, appropriate pH sensitivity, and stability.

The molecular structure of TBPE, featuring a large conjugated system of electrons due to its aromatic rings, is responsible for its ability to absorb light in the visible spectrum, thus giving it color. The addition of four bromine atoms and an ethyl ester group modifies the electronic properties of the parent phenolphthalein (B1677637) molecule, influencing its color and its interactions with other substances.

While primarily known as a dye, the properties of TBPE could also lend themselves to the production of specialty pigments. Pigments are generally insoluble colorants that are dispersed in a medium to color a material. The stability and specific coloration of TBPE could be leveraged in formulations for specialty inks or coatings where a precise color and chemical functionality are required.

Table 2: Properties of this compound as a Specialty Dye

PropertyDescription
Dye ClassTriarylmethane/Phthalein derivative
Chromogenic PropertiespH-sensitive color change
Key ApplicationIndicator in chemical detection paper
Advantage in ApplicationNon-mutagenic, distinct color change

Theoretical and Computational Chemistry Approaches for Tetrabromophenolphthalein Ethyl Ester

Quantum Chemical Studies of Molecular Structure and Electronic Properties

These computational approaches are used to determine the molecule's most stable three-dimensional geometry by finding the minimum energy conformation. mdpi.com Methods like the MMFF94 force field can be used for initial energy minimization to identify stable structures. mdpi.com More advanced quantum methods, such as DFT at the B3LYP/cc-pVQZ level of theory, can then provide highly accurate calculations of the electronic structure. mdpi.com

For a molecule like TBPEE, such studies would calculate:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles for the most stable arrangement of atoms.

Electronic Properties: The distribution of electron density, which helps in identifying electrophilic and nucleophilic sites.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comaps.org

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical potential, and molecular hardness can be calculated to quantify its reactivity. mdpi.com

These quantum chemical insights are foundational for predicting how TBPEE will interact with other molecules and its environment, and for understanding the electronic transitions that give rise to its chromogenic properties.

Computational Modeling of Reaction Mechanisms and Intermolecular Interactions

Computational modeling provides powerful tools for investigating the dynamic processes of chemical reactions and molecular interactions, which are central to the function of TBPEE as a pH indicator and a chromoionophore.

The most significant reaction mechanism for phthalein-based dyes is the pH-dependent equilibrium between the colorless lactone form and the colored, open-ring quinoid form. Computational methods can map the potential energy surface of this reaction. By employing integrated approaches like Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, researchers can model this large-scale conformational change, identify the transition states, and calculate the activation energy barriers for the ring-opening and closing processes. nih.gov This provides a detailed molecular-level understanding of its function as a pH indicator.

Furthermore, TBPEE is used in the spectrophotometric determination of various cations, including amines and quaternary ammonium (B1175870) salts, through the formation of ion pairs. chemicalbook.comchemicalbook.com The intermolecular interactions governing this process can be modeled using techniques like constrained molecular dynamics (CMD) simulations. mdpi.com By calculating the Potential of Mean Force (PMF), these simulations can elucidate the free energy landscape of the binding process between the TBPEE anion and a target cation in a solvent. mdpi.com This allows for a quantitative understanding of the binding affinity and selectivity, which are critical for its performance in sensing applications.

Prediction of Physicochemical Parameters Relevant to Environmental Behavior and Sensing Performance

Computational models are widely used to estimate the physicochemical properties of chemicals, which in turn are used to predict their environmental fate and behavior. For TBPEE, several key parameters have been predicted using structure-activity relationship (SAR) models and other computational tools. nih.gov These predictions are vital for assessing the compound's potential environmental impact.

Key computationally predicted parameters for TBPEE are summarized in the table below.

Physicochemical ParameterPredicted ValueComputational Method/SourceImplication for Environmental Behavior and Sensing
pKa 4.5SPARC pKa/property serverIndicates the compound will exist primarily in its anionic form in most environmental conditions (pH 5-9), which affects its solubility and adsorption. nih.gov
Soil Adsorption Coefficient (Koc) 3.2 x 10⁵Structure estimation from molecular connectivity indicesSuggests the compound is expected to be immobile in soil, strongly adsorbing to soil organic carbon and clay. nih.gov
Vapor Pressure 1.2 x 10⁻¹⁴ mm Hg (at 25°C)Fragment constant methodThe extremely low vapor pressure suggests the compound will exist solely in the particulate phase in the atmosphere and will not readily volatilize from soil or water surfaces. nih.gov

These predicted values provide a clear picture of TBPEE's likely environmental behavior: it is expected to be immobile in soil, exist as an anion in water, and be associated with particulate matter in the air. nih.gov

From a sensing performance perspective, the theoretical understanding of its structure underpins its function. As a chromoionophore, its ability to undergo a distinct color change upon forming an ion-associate with a target analyte is its key performance characteristic. chemicalbook.com This color change is a direct result of the alteration of the molecule's electronic structure upon binding, a phenomenon that can be explained and predicted using the quantum chemical methods described in section 7.1.

Conformational Analysis and Molecular Dynamics Simulations

Tetrabromophenolphthalein (B75775) ethyl ester is a flexible molecule with several rotatable bonds, allowing it to adopt numerous three-dimensional conformations. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these possibilities and understand the molecule's dynamic behavior.

Conformational Analysis aims to identify the most stable, low-energy conformers of a molecule. sfu.ca Using computational chemistry software, a systematic search of the molecule's potential energy surface can be performed to find various stable anti and syn conformers that arise from the rotation of the phenyl rings. cwu.edu Modern, efficient protocols can be used to perform this analysis and provide accurate relative free energy estimates for different conformers. chemrxiv.org For TBPEE, understanding the preferred orientation of its bulky brominated rings and the ethyl benzoate (B1203000) group is essential, as the conformation can influence its reactivity and how it interacts with target analytes.

Molecular Dynamics (MD) simulations provide a "moving picture" of the molecule by simulating the atomic motions over time. sfu.ca An MD simulation could be used to:

Observe the dynamic conformational changes of TBPEE in different solvent environments.

Model the process of ion-pair formation with an analyte, showing how the molecules approach and arrange themselves. mdpi.com

Study the stability of the resulting complex over time.

By combining conformational analysis with MD simulations, researchers can gain a comprehensive understanding of both the static and dynamic structural properties of TBPEE, which are crucial for interpreting its chemical behavior and for the rational design of new sensors based on its molecular framework. sfu.cacwu.edu

Q & A

Q. How is TBPE utilized as an indicator in acid-base titrations, and what methodological considerations are critical for accurate endpoint determination?

TBPE serves as a spectrophotometric indicator in nonaqueous solvents due to its distinct color transition between protonated and deprotonated states. For example, in chlorobenzene, TBPE reacts with aliphatic amines to form hydrogen-bonded complexes before proton transfer, requiring precise control of solvent polarity and temperature to stabilize intermediates . Methodologically, calibration with reference bases (e.g., diphenylguanidine) and absorbance measurements at 550–600 nm are essential to minimize interference from competing reactions .

Q. What experimental protocols are recommended for TBPE-based ion-pair extraction in surfactant analysis?

TBPE forms ion associates with cationic surfactants (e.g., quaternary ammonium compounds) and nonionic surfactants in the presence of potassium ions. A sequential injection lab-at-valve (SI-LAV) system with 1,2-dichloroethane (DCE) as the extractant is commonly employed. Key steps include:

  • Optimizing pH (8.0–9.0) to ensure ion-pair stability.
  • Using Triton X-100 to enhance selectivity for albumin in urine samples .
  • Quantifying extracted complexes via absorbance at 610 nm, with detection limits as low as 0.1 µg/mL .

Q. How can TBPE be applied in paper-based analytical devices (PADs) for point-of-care testing?

TBPE is integrated into PADs for urinary albumin detection by leveraging its colorimetric response to protein binding. Methodological optimizations include:

  • Pre-concentration of samples on nitrocellulose membranes to improve sensitivity.
  • Temperature-controlled extraction (25–60°C) to reduce interference from secondary amines .
  • Smartphone-based colorimetric analysis using RGB values for quantification .

Advanced Research Questions

Q. What mechanistic insights explain the thermochromic behavior of TBPE in solvent extraction systems?

TBPE exhibits thermochromism due to temperature-dependent equilibrium shifts between ion associates and free species. For instance, in ethylene dichloride, elevated temperatures (60°C) disrupt hydrogen bonding between TBPE and interfering alkaloids (e.g., berberine), reducing their co-extraction. This property enables selective determination of analytes in complex matrices by isolating thermally stable TBPE complexes .

Q. How are kinetic and thermodynamic parameters determined for TBPE-mediated proton-transfer reactions?

Microwave temperature-jump (T-jump) methods combined with spectrophotometry are used to study reaction kinetics in chlorobenzene. Key steps include:

  • Measuring forward (kfk_f) and reverse (krk_r) rate constants at varying temperatures (10–40°C).
  • Calculating activation energies (EaE_a) via Arrhenius plots, with kfk_f values approaching diffusion control (~109^9 M1^{-1}s1^{-1}) for aliphatic amines.
  • Thermodynamic analysis (ΔH, ΔS) reveals steric effects dominate over Brønsted acidity in determining equilibrium constants .

Q. What strategies mitigate interference from coexisting ions in TBPE-based assays?

Interference mitigation involves:

  • Selective masking agents : Phosphate buffer (pH 8.0) suppresses cationic interference in urine albumin assays .
  • Solvent engineering : Chloroform pre-treatment with hydrochloric acid removes acidic contaminants, enhancing TBPE specificity for tertiary amines .
  • Multi-step extraction : Sequential extraction with DCE and back-extraction into aqueous phases isolates target analytes .

Methodological Notes

  • Spectrophotometric calibration : Use TBPE potassium salt (C22_{22}H13_{13}Br4_4KO4_4; MW 700.04) for standardized absorbance curves .
  • Quality control : Verify reagent purity via USP/NF standards (e.g., USP 41/NF 36) to ensure batch consistency .
  • Safety : TBPE is classified as hazardous (Category 4-1-II); use fume hoods and personal protective equipment during handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.